Methyl6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
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Overview
Description
Methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized indole derivatives, while substitution reactions can introduce new functional groups into the indole ring .
Scientific Research Applications
Methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate include other indole derivatives, such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Methyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10BrNO3 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
methyl 6-bromo-3-methyl-2-oxo-1,3-dihydroindole-4-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-5-9-7(11(15)16-2)3-6(12)4-8(9)13-10(5)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
KIJUKSKXVPUXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2NC1=O)Br)C(=O)OC |
Origin of Product |
United States |
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